molecular formula C20H28O2 B13417776 (+)-cis-anti-N2-BPDE-dG

(+)-cis-anti-N2-BPDE-dG

Cat. No.: B13417776
M. Wt: 300.4 g/mol
InChI Key: UJVDXOJUUSHVJY-MDMHHNQBSA-N
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Description

(+)-cis-anti-N2-BPDE-dG is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical properties and potential applications. This compound is a derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon known for its carcinogenic properties. The specific structure of this compound involves the binding of benzo[a]pyrene diol epoxide to deoxyguanosine, a nucleoside component of DNA. This binding can lead to mutations and has been extensively studied in the context of DNA damage and repair mechanisms.

Preparation Methods

The synthesis of (+)-cis-anti-N2-BPDE-dG typically involves several steps, starting with the preparation of benzo[a]pyrene This is followed by the formation of benzo[a]pyrene diol epoxide through a series of oxidation and epoxidation reactions The final step involves the reaction of benzo[a]pyrene diol epoxide with deoxyguanosine under specific conditions to form the desired compound

Chemical Reactions Analysis

(+)-cis-anti-N2-BPDE-dG undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often leading to the formation of more reactive species.

    Reduction: The removal of oxygen or the addition of hydrogen can alter the compound’s structure and reactivity.

    Substitution: This involves the replacement of one functional group with another, which can significantly change the compound’s properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(+)-cis-anti-N2-BPDE-dG has several important applications in scientific research:

    Chemistry: It is used to study the mechanisms of chemical reactions involving polycyclic aromatic hydrocarbons.

    Biology: Researchers use this compound to investigate DNA damage and repair mechanisms, as it can form adducts with DNA that lead to mutations.

    Medicine: The compound is studied for its role in carcinogenesis, helping to understand how exposure to certain chemicals can lead to cancer.

    Industry: While not widely used in industrial applications, it serves as a model compound for studying the environmental impact of polycyclic aromatic hydrocarbons.

Mechanism of Action

The primary mechanism by which (+)-cis-anti-N2-BPDE-dG exerts its effects is through the formation of DNA adducts. When the compound binds to deoxyguanosine in DNA, it can cause structural distortions that interfere with DNA replication and repair processes. This can lead to mutations and potentially initiate carcinogenesis. The molecular targets involved include various DNA repair enzymes and pathways that attempt to correct the damage caused by the adducts.

Comparison with Similar Compounds

(+)-cis-anti-N2-BPDE-dG is unique compared to other similar compounds due to its specific structure and the way it interacts with DNA. Similar compounds include other derivatives of benzo[a]pyrene, such as:

    (+)-trans-anti-BPDE-dG: Another DNA adduct formed by benzo[a]pyrene diol epoxide, but with a different stereochemistry.

    (-)-cis-anti-BPDE-dG: A stereoisomer of this compound with different biological effects.

    (+)-cis-syn-BPDE-dG: Another isomer with a different binding orientation to DNA.

These compounds share similar mechanisms of action but differ in their specific interactions with DNA and the resulting biological effects.

Properties

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

(8R,9R,13S,14R,17S)-3,17-dimethoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene

InChI

InChI=1S/C20H28O2/c1-20-11-10-16-15-7-5-14(21-2)12-13(15)4-6-17(16)18(20)8-9-19(20)22-3/h5,7,12,16-19H,4,6,8-11H2,1-3H3/t16-,17+,18+,19-,20-/m0/s1

InChI Key

UJVDXOJUUSHVJY-MDMHHNQBSA-N

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]([C@H]1CC[C@@H]2OC)CCC4=C3C=CC(=C4)OC

Canonical SMILES

CC12CCC3C(C1CCC2OC)CCC4=C3C=CC(=C4)OC

Origin of Product

United States

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